N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-ethoxyphenyl substituent. Guanidine derivatives are notable for their diverse biological activities, including herbicidal, anticancer, and enzyme inhibitory properties . The synthesis of related compounds typically involves condensation reactions between cyanamide derivatives and aryl amines under acidic or thermal conditions. For example, N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives are synthesized via reactions with ammonium chloride in phenol at elevated temperatures , or through refluxing in acetic acid with acetylacetone .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIGPGZVKCDYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is a guanidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O |
| Molecular Weight | 271.32 g/mol |
| CAS Number | 351190-36-8 |
| LogP | 2.9011 |
| Polar Surface Area | 63.096 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
The guanidine group in this compound is crucial for its biological activity. Guanidine derivatives are known to interact with various biological targets, including:
- CNS Activity : Some studies suggest that guanidine derivatives can act as central nervous system (CNS) agents, potentially influencing neurotransmitter systems .
- Antimicrobial Properties : Guanidine-containing compounds have shown broad-spectrum antibacterial and antifungal activities, making them candidates for antimicrobial drug development .
- Anti-inflammatory Effects : Research indicates that these compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Biological Activities
Research on this compound has revealed several promising biological activities:
- Antiviral Activity : Similar guanidine derivatives have demonstrated antiviral effects against various viruses. For instance, compounds with structural similarities have shown effectiveness against the yellow fever virus (YFV), with effective concentrations as low as 0.06 μg/mL .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various studies. While some derivatives exhibit significant cytotoxicity at high concentrations, others maintain a favorable selectivity index, indicating low toxicity to human cells while being effective against pathogens .
- Antibacterial and Antifungal Properties : The presence of the guanidine moiety has been linked to enhanced antibacterial and antifungal activities, particularly against resistant strains of bacteria and fungi .
Case Studies
Several studies have focused on the biological activity of guanidine derivatives similar to this compound:
- Study on Antiviral Efficacy : A study conducted at the Southern Research Institute assessed the antiviral activity of various guanidine derivatives against YFV. The results indicated that certain compounds exhibited significant inhibition of viral replication with minimal cytotoxicity .
- Antimicrobial Resistance : Research highlighted the potential of guanidine derivatives in overcoming antimicrobial resistance by targeting specific bacterial mechanisms. Compounds were shown to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Recent studies have shown that compounds similar to N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The furan moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.
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Antimicrobial Properties
- Sulfonamides are well-known for their antimicrobial effects. Research indicates that this compound may possess broad-spectrum antibacterial activity, making it a candidate for developing new antibiotics. The mechanism typically involves inhibition of bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
-
Anti-inflammatory Effects
- There is evidence suggesting that compounds with a sulfonamide structure can exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
In Vitro Studies
- A study demonstrated that derivatives of this compound significantly inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
-
In Vivo Studies
- Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology.
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Clinical Trials
- Although clinical data specific to N-(4-(furan-3-yl)benzyl)-4-methoxy-2-methylbenzenesulfonamide is limited, ongoing trials involving similar sulfonamide compounds highlight their promise in treating various cancers and infections.
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
*Estimated based on substituent contributions.
Key Observations :
- Lipophilicity : The trifluoromethyl (CF₃) group in and alkyl groups in increase logP, enhancing membrane permeability. The ethoxy group in the target compound balances moderate lipophilicity with hydrogen-bonding capability.
- Molecular Weight : Most analogs fall within 267–321 Da, suitable for drug-like properties.
Herbicidal Activity
- Trifluoromethylphenyl Derivatives : Compounds like N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(trifluoromethyl)phenyl]guanidine demonstrated 86.9% inhibition against Brassica campestris at 100 µg/mL, attributed to the electron-withdrawing CF₃ group enhancing target interaction .
- Methoxyphenyl Derivatives : Para-methoxy analogs showed moderate activity (71.2% inhibition), suggesting substituent position critically influences efficacy .
Anticancer Potential
Crystallographic and Structural Insights
- Hydrogen Bonding : In N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, intermolecular N–H⋯N bonds form centrosymmetric dimers, a feature likely conserved in guanidine derivatives .
- Dihedral Angles : Substituted aryl groups (e.g., 2-ethoxy) may induce planar or twisted conformations, affecting packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
